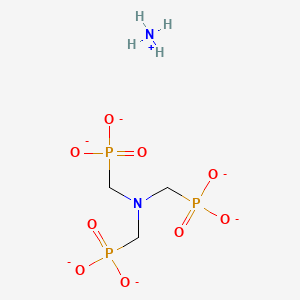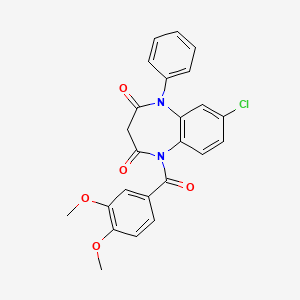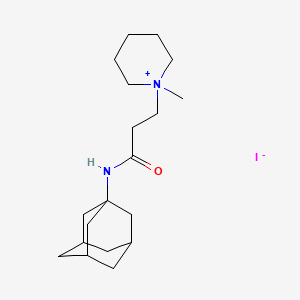![molecular formula C8H18S4 B14695177 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol CAS No. 27431-34-1](/img/structure/B14695177.png)
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol is a complex organosulfur compound characterized by multiple sulfanyl (thiol) groups This compound is notable for its unique structure, which includes three sulfanyl groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol typically involves multi-step organic reactions. One common method involves the thiolation of a suitable precursor molecule. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a thiolating agent, such as thiourea or hydrogen sulfide. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are essential to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of alkylated thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in redox biology and as a protective agent against oxidative stress.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of materials with enhanced properties, such as increased resistance to oxidation.
Wirkmechanismus
The mechanism of action of 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol involves its interaction with molecular targets through its thiol groups. These interactions can modulate redox reactions and influence various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile agent in redox biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanedithiol: A simpler thiol compound with two thiol groups.
2,3-Dimercapto-1-propanol: Another organosulfur compound with thiol groups, used in chelation therapy.
Uniqueness
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol is unique due to its three thiol groups, which provide enhanced reactivity and versatility compared to similar compounds. This makes it particularly valuable in applications requiring strong reducing agents or protective agents against oxidative stress.
Eigenschaften
CAS-Nummer |
27431-34-1 |
|---|---|
Molekularformel |
C8H18S4 |
Molekulargewicht |
242.5 g/mol |
IUPAC-Name |
3-[2-(3-sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol |
InChI |
InChI=1S/C8H18S4/c9-3-1-5-11-7-8-12-6-2-4-10/h9-10H,1-8H2 |
InChI-Schlüssel |
UDXBQTHGMFDWIW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)CSCCSCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


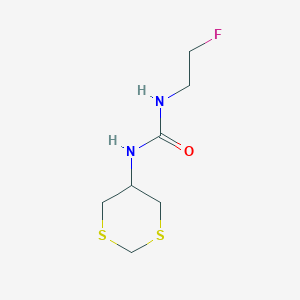

![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
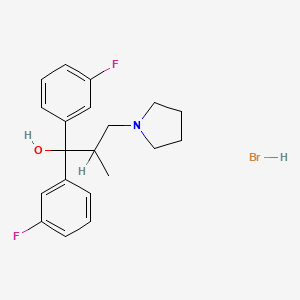
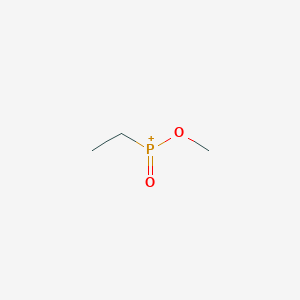
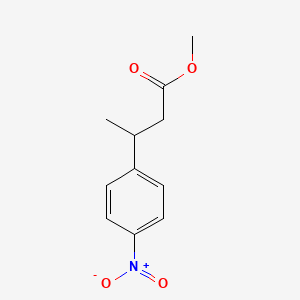
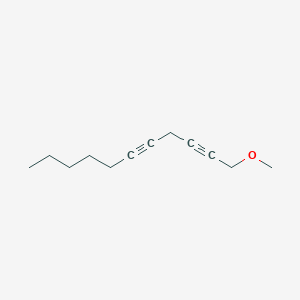
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
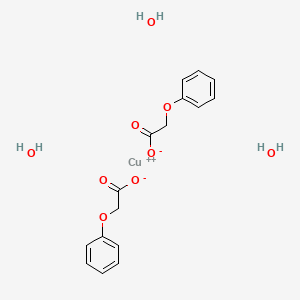
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)

